molecular formula C17H17ClN2O3S B2915751 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034529-46-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2915751
CAS No.: 2034529-46-7
M. Wt: 364.84
InChI Key: FHLDFNGBAPYARB-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a unique and multifaceted compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several strategic steps:

  • Starting Materials: : A base compound such as 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine is prepared.

  • Intermediate Formation: : Introducing the oxo group through selective oxidation.

  • Side Chain Addition: : Attaching an ethyl group via an alkylation reaction.

  • Thiophene Substitution: : Incorporating the thiophene moiety through an amide formation reaction.

Industrial Production Methods: Scaled production might involve optimizations such as:

  • Catalysts: : Utilizing catalysts to enhance reaction rates.

  • Temperature and Pressure: : Employing controlled environments to maximize yield.

  • Purification Techniques: : Implementing chromatographic methods to achieve high-purity products.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form new oxo derivatives.

  • Reduction: : Reduction reactions can yield corresponding hydro derivatives.

  • Substitution: : Nucleophilic and electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Typically organic solvents like dichloromethane, methanol.

Major Products: Products depend on the reaction, but common transformations include derivatives where the benzene, oxazepine, and thiophene moieties are modified.

Scientific Research Applications

The compound serves diverse roles in scientific research:

  • Chemistry: : Used as a precursor for complex molecular synthesis.

  • Biology: : Acts as a probe to study enzyme interactions and cellular pathways.

  • Medicine: : Explored for potential therapeutic effects due to its structural similarity to known pharmacophores.

  • Industry: : Utilized in materials science for the development of novel polymers and advanced materials.

Mechanism of Action

Mechanism: The compound interacts with specific molecular targets through binding and modulation:

  • Molecular Targets: : Includes receptors, enzymes, and ion channels.

  • Pathways: : Engages in signaling pathways altering cellular functions.

Comparison with Similar Compounds

Uniqueness: Compared to other similar compounds, its unique combination of the chloro-oxo-oxazepine framework with the thiophene-acetamide moiety makes it distinctive in terms of chemical reactivity and biological activity.

Similar Compounds

  • N-(2-(5-chloro-3-oxo-2,3-dihydrobenzo[d]oxazepin-4-yl)ethyl)-2-(furan-2-yl)acetamide

  • N-(2-(7-chloro-3-oxo-2,3-dihydroquinolin-4-yl)ethyl)-2-(thiophen-2-yl)acetamide

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[e][1,4]diazepin-4-yl)ethyl)-2-(thiophen-2-yl)acetamide

These similar compounds share functional groups and core structures, allowing comparative studies to highlight the unique properties and potential advantages of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide.

Hope this gives you the insights you need!

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-13-3-4-15-12(8-13)10-20(17(22)11-23-15)6-5-19-16(21)9-14-2-1-7-24-14/h1-4,7-8H,5-6,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLDFNGBAPYARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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